Solifenacin-d5 Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

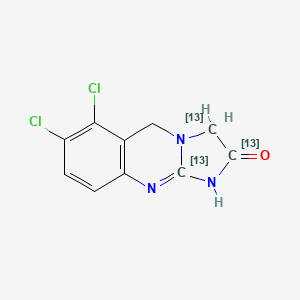

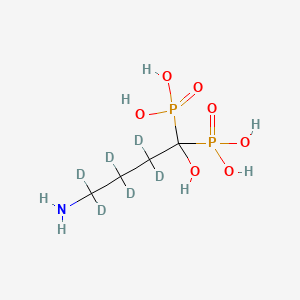

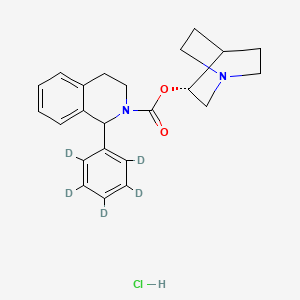

Solifenacin-d5 Hydrochloride is a deuterium-labeled version of Solifenacin Hydrochloride . It is a muscarinic receptor antagonist with pKis of 7.6, 6.9, and 8.0 for M1, M2, and M3 receptors, respectively . It is used to treat symptoms of an overactive bladder, such as frequent or urgent urination, and incontinence .

Molecular Structure Analysis

Solifenacin-d5 Hydrochloride has a molecular weight of 403.96 and a molecular formula of C23H22D5ClN2O2 .Chemical Reactions Analysis

A study investigated the thermal analysis of Solifenacin succinate, which is related to Solifenacin-d5 Hydrochloride . The study found that Solifenacin succinate has moderate stability up to certain temperatures before complete decomposition .Applications De Recherche Scientifique

Pharmacokinetic Studies

Solifenacin-d5 Hydrochloride is used as an internal standard in bioanalytical methods for quantification of Solifenacin in rat plasma . This method is applied in pharmacokinetic studies, which are crucial for understanding the absorption, distribution, metabolism, and excretion of the drug .

Treatment of Overactive Bladder

Solifenacin succinate, the parent compound of Solifenacin-d5, is a competitive muscarinic acetylcholine receptor antagonist used in the treatment of overactive bladder with or without urge incontinence . The use of Solifenacin-d5 in research can help in understanding the drug’s mechanism of action and effectiveness in treating these conditions .

Drug Metabolism Studies

Solifenacin is extensively metabolized in the liver . Solifenacin-d5 can be used in research to study the metabolic pathways of Solifenacin and its interactions with other drugs .

Protein Binding Studies

Solifenacin is approximately 98% bound to human plasma proteins, principally to alpha1-acid glycoprotein . Solifenacin-d5 can be used in research to understand the extent and nature of this binding, which can influence the drug’s distribution and elimination .

Spectrophotometric Analysis

Solifenacin succinate can be determined in pure and pharmaceutical dosage forms using spectrophotometric methods . Solifenacin-d5 can be used as a reference standard in these analyses .

Quality Control Analysis

The spectrophotometric methods developed for the determination of Solifenacin succinate can be applied in quality control analysis . Solifenacin-d5 can be used as a reference standard to ensure the accuracy and precision of these analyses .

Mécanisme D'action

Target of Action

Solifenacin-d5 Hydrochloride is a competitive muscarinic receptor antagonist . It primarily targets the M1, M2, and M3 muscarinic receptors . These receptors play a crucial role in the contraction of smooth muscle, particularly in the urinary bladder .

Mode of Action

Solifenacin-d5 Hydrochloride acts by blocking the binding of acetylcholine to muscarinic receptors in the bladder . This antagonism prevents contraction of the detrusor muscle . It has the highest affinity for M3, M1, and M2 muscarinic receptors .

Biochemical Pathways

The primary biochemical pathway affected by Solifenacin-d5 Hydrochloride involves the muscarinic acetylcholine receptors in the bladder . By blocking these receptors, Solifenacin-d5 Hydrochloride inhibits the action of acetylcholine, a neurotransmitter that mediates the contraction of the bladder’s smooth muscle .

Pharmacokinetics

It has an apparent volume of distribution of 600 L and is 93–96% plasma protein bound . Solifenacin-d5 Hydrochloride is eliminated mainly through hepatic metabolism via cytochrome P450 (CYP) 3A4 , with about only 7% of the dose being excreted unchanged in the urine . The terminal elimination half-life ranges from 33 to 85 hours , permitting once-daily administration .

Result of Action

The primary result of Solifenacin-d5 Hydrochloride’s action is a decrease in bladder contractions . This leads to a reduction in urinary urgency, frequency, and incontinence . It also results in increased residual urine volume and decreased detrusor muscle pressure .

Action Environment

The action of Solifenacin-d5 Hydrochloride can be influenced by various environmental factors. For instance, its bioavailability and elimination can be affected by the presence of potent CYP3A4 inhibitors . Additionally, exposure to Solifenacin-d5 Hydrochloride is increased about 1.2-fold in elderly subjects and about 2-fold in subjects with moderate hepatic and severe renal impairment .

Safety and Hazards

Solifenacin may cause serious side effects. Patients should stop using solifenacin and seek medical help if they experience severe stomach pain, constipation for 3 days or longer, pain or burning when urinating, dehydration symptoms, or high potassium level . Solifenacin should not be used by individuals with untreated or uncontrolled narrow-angle glaucoma, a blockage in the digestive tract, or if they are unable to urinate .

Propriétés

IUPAC Name |

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] 1-(2,3,4,5,6-pentadeuteriophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22?;/m0./s1/i1D,2D,3D,7D,8D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUBKMSXTZQZEB-YQEGJZPMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2C3=CC=CC=C3CCN2C(=O)O[C@H]4CN5CCC4CC5)[2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1426174-05-1 |

Source

|

| Record name | [(3R)-1-azabicyclo[2.2.2]octan-3-yl] 1-(2,3,4,5,6-pentadeuteriophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl [2-Diethylaminothiocarboxyl)]phenylacetate](/img/structure/B562729.png)

![7H-[1,3]Thiazolo[4,5-g]indazole](/img/structure/B562733.png)